molecular formula C17H22N6O2 B2645681 2-Anilino-4,6-DI(4-morpholinyl)-1,3,5-triazine CAS No. 93438-27-8

2-Anilino-4,6-DI(4-morpholinyl)-1,3,5-triazine

Cat. No. B2645681
CAS RN: 93438-27-8
M. Wt: 342.403
InChI Key: MKAUGKLCEXBZIA-UHFFFAOYSA-N
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Description

2-Anilino-4,6-DI(4-morpholinyl)-1,3,5-triazine is an organic compound with the molecular formula C17H22N6O2. It is a tertiary amine and is part of the organonitrogen compounds class . The IUPAC name for this compound is 4,6-bis(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine .


Molecular Structure Analysis

The molecular structure of 2-Anilino-4,6-DI(4-morpholinyl)-1,3,5-triazine consists of a triazine ring substituted with two morpholinyl groups and one anilino group . The exact mass of the molecule is 342.18042397 g/mol .


Physical And Chemical Properties Analysis

2-Anilino-4,6-DI(4-morpholinyl)-1,3,5-triazine is a white crystalline powder . It has a melting point range of 166.0-177.0°C . The assay (non-aqueous acid-base titration) is between 96.0% and 104.0% .

Scientific Research Applications

Anticancer Applications

This compound and its derivatives have shown promise in anticancer therapy due to their potent bioactive properties. For instance, 1,3,5-triazine derivatives, incorporating morpholino and anilino groups, have demonstrated significant antitumor activities. These compounds target various kinases, showing potential as therapeutic agents against cancer by inhibiting cell proliferation and inducing apoptosis in cancer cells (Jain et al., 2020). Specifically, a novel synthesized series of s-triazine dipeptide derivatives displayed high cytotoxicity against human breast cancer cell lines, with one compound exhibiting an IC50 value of less than 1 µM against MCF-7 cells, highlighting its potential as a candidate for breast cancer therapy (Malebari et al., 2021).

Synthesis and Characterization

The synthesis and structural characterization of these compounds form a critical aspect of their scientific applications. Research has detailed the synthesis process, including reaction methodologies and conditions that yield various triazine derivatives. For example, a study on the title compound revealed insights into its crystal structure and the formation of intermolecular hydrogen bonds, which contribute to its biological activity (Li et al., 2005). Another research effort focused on the synthesis of 4-(4,6-dimorpholino-1,3,5-triazin-2-yl) aniline, demonstrating the practical approach to obtaining these compounds and their potential applications (Chun-l, 2014).

Safety And Hazards

2-Anilino-4,6-DI(4-morpholinyl)-1,3,5-triazine may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water. If skin irritation persists, seek medical advice . In case of eye contact, rinse cautiously with water for several minutes. If eye irritation persists, seek medical advice .

properties

IUPAC Name

4,6-dimorpholin-4-yl-N-phenyl-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6O2/c1-2-4-14(5-3-1)18-15-19-16(22-6-10-24-11-7-22)21-17(20-15)23-8-12-25-13-9-23/h1-5H,6-13H2,(H,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKAUGKLCEXBZIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Anilino-4,6-DI(4-morpholinyl)-1,3,5-triazine

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